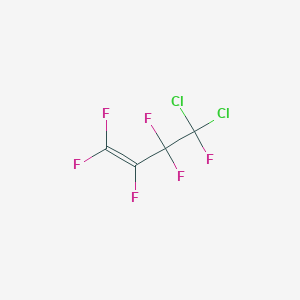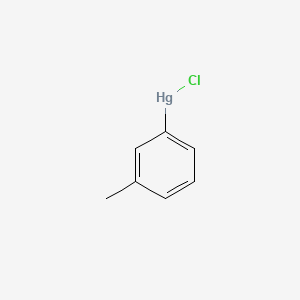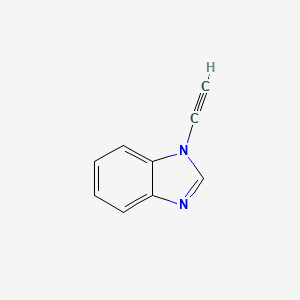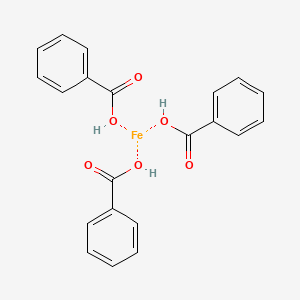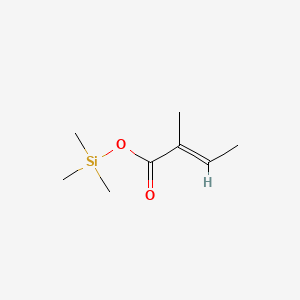
Trimethylsilyl (2E)-2-methyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl (2E)-2-methyl-2-butenoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a (2E)-2-methyl-2-butenoate moiety. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl (2E)-2-methyl-2-butenoate can be synthesized through the reaction of (2E)-2-methyl-2-butenoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid by-product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl (2E)-2-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted silyl esters and other derivatives.
Applications De Recherche Scientifique
Trimethylsilyl (2E)-2-methyl-2-butenoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and as an intermediate in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for analytical purposes, such as in mass spectrometry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of trimethylsilyl (2E)-2-methyl-2-butenoate involves the reactivity of the trimethylsilyl group and the ester moiety. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during synthesis. The ester moiety can undergo hydrolysis or other reactions, depending on the conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Trimethylsilyl acetate: Another ester with similar reactivity but different applications.
Trimethylsilyl trifluoromethanesulfonate: A more reactive silylating agent used in specific synthetic applications.
Uniqueness
Trimethylsilyl (2E)-2-methyl-2-butenoate is unique due to its specific combination of the trimethylsilyl group and the (2E)-2-methyl-2-butenoate moiety, which imparts distinct reactivity and utility in various chemical processes. Its ability to act as both a protecting group and a reactive intermediate makes it valuable in diverse fields of research and industry.
Propriétés
Numéro CAS |
55517-33-4 |
|---|---|
Formule moléculaire |
C8H16O2Si |
Poids moléculaire |
172.30 g/mol |
Nom IUPAC |
trimethylsilyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C8H16O2Si/c1-6-7(2)8(9)10-11(3,4)5/h6H,1-5H3/b7-6+ |
Clé InChI |
GZQWHCAXPCOMTD-VOTSOKGWSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)O[Si](C)(C)C |
SMILES canonique |
CC=C(C)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


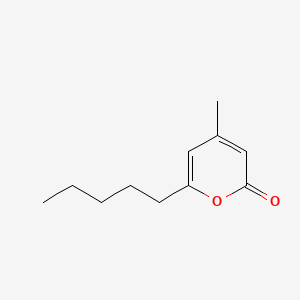
![(2S,3S,4S,5R)-6-[[(8R,9S,13S,14S,16S,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13814966.png)

![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
![1-[4-(1-Hydroxyethylidene)cyclohexa-2,5-dien-1-ylidene]ethanol](/img/structure/B13814984.png)
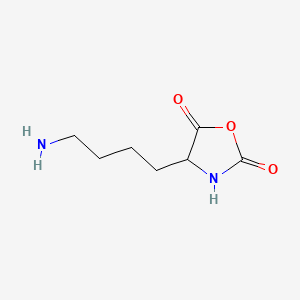
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
![1H-Naphtho[2,1,8-mna]thioxanthen-1-one, 3-methoxy-2-phenyl-](/img/structure/B13815005.png)
